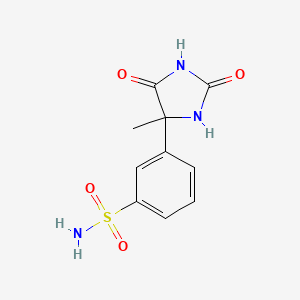

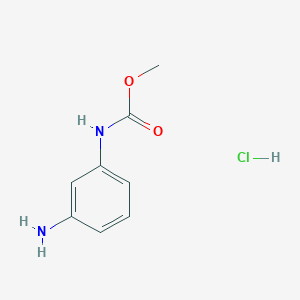

![molecular formula C15H13ClO3 B1422507 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid CAS No. 1258651-59-0](/img/structure/B1422507.png)

2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid

Vue d'ensemble

Description

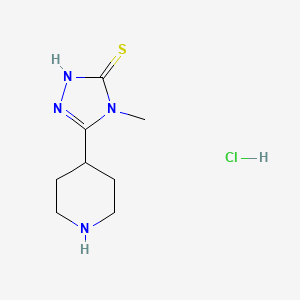

“2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid” is a complex organic compound. It contains a phenylacetic acid group, which is a monocarboxylic acid, and a methoxy group attached to a chlorophenyl group . It is used as an intermediate for pharmaceuticals and other organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of α,β-ethylenic ketones with a leaving group that reacts with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a phenylacetic acid group, a methoxy group, and a chlorophenyl group . The molecular weight of a similar compound, methoxyphenylacetic acid, is 166.18 g/mol .

Applications De Recherche Scientifique

Structural Analysis and Synthesis

Research has shown the synthesis and structural analysis of various compounds related to 2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid. For instance, Haasbroek et al. (1998) synthesized a compound from the azlactone of 5-chlorovanillin and confirmed its structure using X-ray crystallography and NMR methods, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation (Haasbroek, Oliver, & Carpy, 1998).

Biological Activity and Interaction Studies

Tahir et al. (2021) synthesized Zn(II) carboxylates derived from 2-(3-chlorophenyl) acetic acid and evaluated their biological potential. These compounds showed significant DNA interaction and potential antileishmanial activity (Tahir et al., 2021).

Pharmaceutical Research

In pharmaceutical research, Laufer et al. (1994) studied 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000), a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes, which showed various pharmacological activities including anti-inflammatory properties (Laufer, Tries, Augustin, & Dannhardt, 1994).

Antioxidant Activities

Ren (2004) investigated the synthesis and antioxidant activities of (3-Hydroxy-4-methoxy phenyl) acetic acid, which showed potential as an antioxidant agent (Ren, 2004).

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway . This involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been involved in various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds, such as methoxyacetic acid, are known to form via the rapid oxidation of methoxyethanol (methyl glycol) via alcohol dehydrogenases .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the Suzuki–Miyaura cross-coupling reaction, which involves organoboron reagents, is known to be influenced by various factors, including temperature, solvent, and the presence of a catalyst .

Propriétés

IUPAC Name |

2-[3-[(3-chlorophenyl)methoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPXKGAGFFMDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC(=CC=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

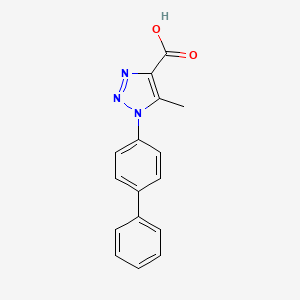

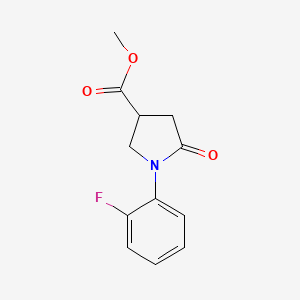

![4-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1422426.png)

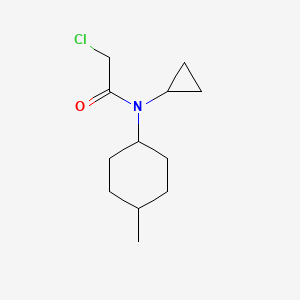

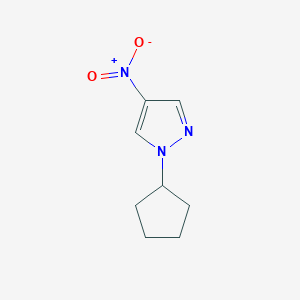

![[1-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1422430.png)

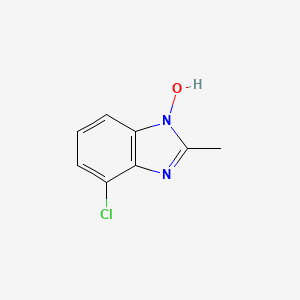

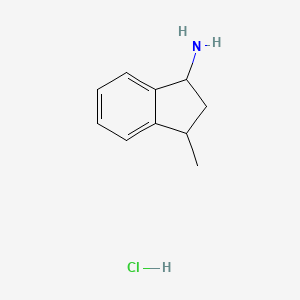

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)